1,8-Dihydrocarbazolo[4,3-c]carbazole
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Overview
Description
1,8-Dihydrocarbazolo[4,3-c]carbazole is a complex organic compound with the molecular formula C22H14N2. It belongs to the class of carbazole derivatives, which are known for their unique structural and electronic properties. This compound features a fused tricyclic structure, consisting of two benzene rings and a nitrogen-containing five-membered ring. The compound’s structure is based on the indole framework, with an additional benzene ring fused onto the five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dihydrocarbazolo[4,3-c]carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pd-catalyzed polycondensation between a 1,8-diiodocarbazole derivative and various bifunctional comonomers . The reaction conditions often include the use of an alkyne spacer to increase the molecular weight of the resulting polymers. The reaction is carried out in the presence of a palladium catalyst and a suitable solvent, such as toluene or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,8-Dihydrocarbazolo[4,3-c]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated carbazole derivatives.
Scientific Research Applications
1,8-Dihydrocarbazolo[4,3-c]carbazole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,8-Dihydrocarbazolo[4,3-c]carbazole involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating electron transfer processes in various chemical and biological systems. Its unique structure allows it to interact with enzymes, receptors, and other biomolecules, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
Carbazole: A simpler analog with a similar tricyclic structure but lacking the additional fused benzene ring.
Indolocarbazole: A class of compounds with a similar indole-based structure but with different substitution patterns and functional groups.
Uniqueness
1,8-Dihydrocarbazolo[4,3-c]carbazole is unique due to its specific structural arrangement, which imparts distinct electronic and chemical properties
Properties
Molecular Formula |
C22H14N2 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
9,21-diazahexacyclo[11.11.0.02,10.03,8.014,22.015,20]tetracosa-1(13),2(10),3,5,7,11,14(22),15,17,19,23-undecaene |
InChI |
InChI=1S/C22H14N2/c1-3-7-17-15(5-1)21-13-9-12-20-22(14(13)10-11-19(21)23-17)16-6-2-4-8-18(16)24-20/h1-12,23-24H |
InChI Key |
AMAYJANOBZCAHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC4=C3C=CC5=C4C6=CC=CC=C6N5 |
Origin of Product |
United States |
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